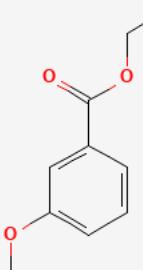


Spectroscopic Data Analysis of Ethyl 3-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-methoxybenzoate*


Cat. No.: *B084342*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl 3-methoxybenzoate**, a key intermediate in various synthetic applications. This document outlines the methodologies for data acquisition and presents a summary of key spectroscopic data in a structured format to facilitate research and development.

Compound Information

Parameter	Value
Compound Name	Ethyl 3-methoxybenzoate
Synonyms	Ethyl m-anisate, 3-Methoxybenzoic acid ethyl ester
CAS Number	10259-22-0
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Structure	

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **ethyl 3-methoxybenzoate**.

¹H NMR Spectroscopy

Table 1: ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Coupling Constants

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.64	d	1H	7.6	Ar-H
7.56	s	1H	-	Ar-H
7.33	t	1H	7.9	Ar-H
7.09	m	1H	-	Ar-H
4.38	q	2H	7.1	-OCH ₂ CH ₃
3.85	s	3H	-	-OCH ₃
1.39	t	3H	7.1	-OCH ₂ CH ₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
166.4	C=O (Ester)
159.5	Ar-C-OCH ₃
131.5	Ar-C
129.4	Ar-CH
122.0	Ar-CH
117.8	Ar-CH
114.1	Ar-CH
61.1	-OCH ₂ CH ₃
55.3	-OCH ₃
14.3	-OCH ₂ CH ₃

Data sourced from a supplementary information file from The Royal Society of Chemistry.

Mass Spectrometry

Table 3: Mass Spectrometry (Electron Ionization) Data

m/z	Interpretation
180	[M] ⁺ (Molecular Ion)
151	[M - C ₂ H ₅] ⁺
135	[M - OC ₂ H ₅] ⁺
107	[M - COOC ₂ H ₅] ⁺

Data referenced from NIST Mass Spectrometry Data Center and PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

Table 4: Key Infrared (IR) Absorption Bands (Vapor Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1725	Strong	C=O stretch (aromatic ester)[2] [3]
~1280	Strong	Asymmetric C-O stretch[2]
~1100	Strong	Symmetric C-O stretch[2]
~3050-3000	Medium-Weak	Aromatic C-H stretch
~2980-2850	Medium-Weak	Aliphatic C-H stretch

Data interpreted from a vapor phase IR spectrum available on PubChem and general principles for aromatic esters.[1][2][3]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of **ethyl 3-methoxybenzoate**.

Synthesis: Fischer Esterification

A common method for the synthesis of **ethyl 3-methoxybenzoate** is the Fischer esterification of 3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6]

Materials:

- 3-methoxybenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- A mixture of 3-methoxybenzoic acid and an excess of absolute ethanol is placed in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.
- The reaction mixture is heated under reflux for a specified period to allow for ester formation.
- After cooling, the excess ethanol is removed by distillation.
- The residue is then poured into cold water and the aqueous solution is neutralized with a sodium bicarbonate solution.
- The crude **ethyl 3-methoxybenzoate** is extracted with an organic solvent.
- The organic layer is washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

Spectroscopic Analysis

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of **ethyl 3-methoxybenzoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

 ^1H NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: ~1 s
- Spectral Width: -10 to 220 ppm

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

- A dilute solution of **ethyl 3-methoxybenzoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

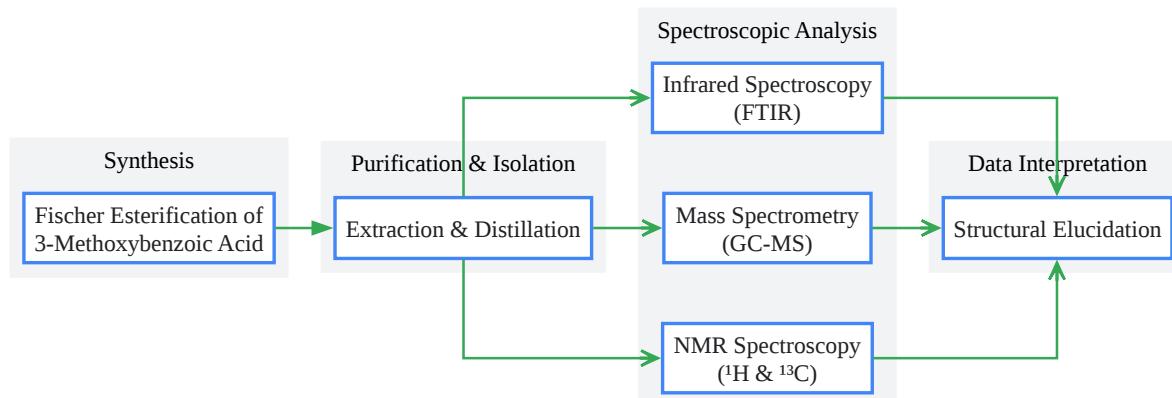
GC-MS Parameters (Typical):

- Injection Volume: 1 μ L
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
- Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).
- Ionization Mode: Electron Ionization (EI)

- Ionization Energy: 70 eV
- Mass Range: 40-400 amu

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Neat Liquid):


- A small drop of neat **ethyl 3-methoxybenzoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

IR Acquisition Parameters (Typical):

- Scan Range: 4000-400 cm^{-1}
- Number of Scans: 16
- Resolution: 4 cm^{-1}
- A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the structure of **ethyl 3-methoxybenzoate** and the general workflow for its spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic analysis of **ethyl 3-methoxybenzoate**.

Caption: Annotated structure of **ethyl 3-methoxybenzoate** showing key functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Ethyl 3-methoxybenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084342#ethyl-3-methoxybenzoate-spectroscopic-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com